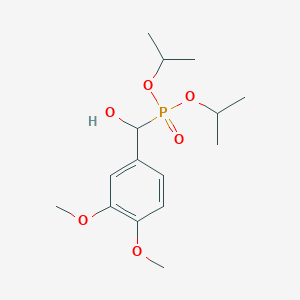
(3,4-Dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cardioselective Beta-Adrenergic Blocking Agents
A study by Hoefle et al. (1975) synthesized a series of compounds including ones related to (3,4-Dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethanol for their potential in cardioselective beta-blockade. The introduction of specific groups led to enhanced cardioselectivity, illustrating the compound's relevance in designing selective beta-adrenergic blockers for clinical use (Hoefle, Hastings, Meyer, Corey, Holmes, & Stratton, 1975).
Lignin Chemistry and Acid Treatment
Li, Lundquist, and Stenhagen (1996) conducted studies on acid treatment of birch lignin and its effects, producing derivatives related to this compound. This research contributes to understanding lignin chemistry and the potential for creating valuable chemical derivatives through specific treatments (Li, Lundquist, & Stenhagen, 1996).
Fungal Metabolism of Dimethoxycinnamic Acid
Enoki, Yajima, and Gold (1981) explored the metabolism of dimethoxycinnamic acid by the white rot fungus Phanerochaete chrysosporium, leading to the formation of compounds including 3-(3,4-dimethoxyphenyl)propionic acid. This study highlights the role of fungal metabolism in modifying organic compounds, potentially leading to new biotechnological applications (Enoki, Yajima, & Gold, 1981).
Photophysical Investigation of DMHP Dye
Asiri, Sobahi, Osman, and Khan (2017) investigated the photophysical properties of a compound synthesized from 3,4-dimethoxy benzaldehyde, closely related to this compound. Their research focused on understanding the solvatochromic properties and potential applications in determining critical micelle concentration, illustrating the compound's utility in photophysical studies (Asiri, Sobahi, Osman, & Khan, 2017).
Synthesis and Chemical Transformations
Research by Garzelli, Samaritani, and Malanga (2008) involved the synthesis of derivatives from dimethoxy-dihydrofuran, showcasing a new approach to creating complex and biologically interesting compounds. This demonstrates the chemical versatility and potential for creating novel compounds with this compound as a precursor or related structure (Garzelli, Samaritani, & Malanga, 2008).
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25O6P/c1-10(2)20-22(17,21-11(3)4)15(16)12-7-8-13(18-5)14(9-12)19-6/h7-11,15-16H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUAQVYYTPUOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC(=C(C=C1)OC)OC)O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2723036.png)
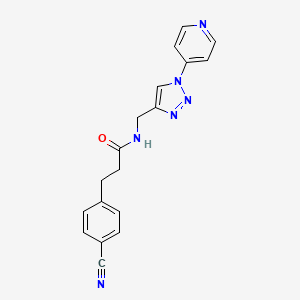

![3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2723042.png)
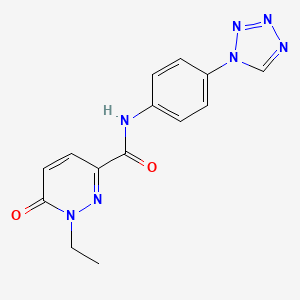
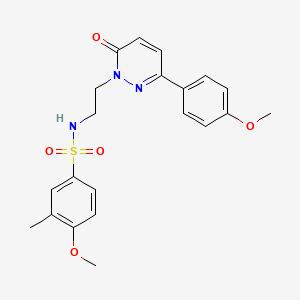
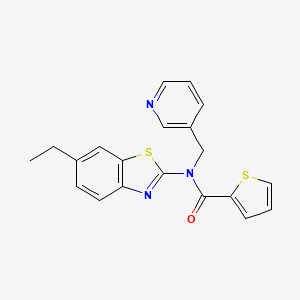
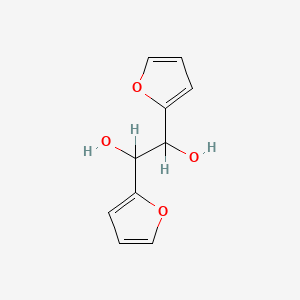
![4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2723050.png)
![N-[3-Oxo-3-[3-(trifluoromethyl)azetidin-1-yl]propyl]prop-2-enamide](/img/structure/B2723053.png)
![1-[4-[3-(4-Methoxyphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2723054.png)
![2,2,3,3,4,4,5,5,5-nonafluoro-N-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)pentanamide](/img/structure/B2723055.png)
![2-(2-chloro-6-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2723056.png)
![2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2723057.png)